molecular formula C18H11FN2O B12347488 Methanone, (2-fluorophenyl)-9H-pyrido[3,4-b]indol-1-yl- CAS No. 906067-42-3

Methanone, (2-fluorophenyl)-9H-pyrido[3,4-b]indol-1-yl-

Cat. No.: B12347488
CAS No.: 906067-42-3
M. Wt: 290.3 g/mol
InChI Key: NMVIJWWJRYJSFV-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and CAS Registry Information

The compound is formally named (2-fluorophenyl)(9H-pyrido[3,4-b]indol-1-yl)methanone under IUPAC nomenclature, reflecting its β-carboline core fused to a 2-fluorobenzoyl group. Its CAS Registry Number, 906067-42-3, uniquely identifies it in chemical databases. The molecular formula, C₁₈H₁₁FN₂O , corresponds to a molar mass of 290.29 g/mol. The SMILES notation, O=C(C1=CC=CC=C1F)C2=NC=CC3=C2NC4=C3C=CC=C4 , encodes its planar structure comprising a pyridoindole system linked to a fluorinated phenyl ring via a ketone bridge.

Property Value
CAS Registry Number 906067-42-3
Molecular Formula C₁₈H₁₁FN₂O
Molecular Weight 290.29 g/mol
SMILES O=C(C1=CC=CC=C1F)C2=NC=CC3=C2NC4=C3C=CC=C4

Molecular Architecture and Conformational Analysis

X-ray Crystallographic Data Interpretation

While no direct X-ray crystallographic data exists for this compound, studies on analogous β-carboline derivatives reveal a planar pyridoindole core with slight torsional distortions at the ketone bridge. For example, refinements of transthyretin structures at 1.7-Å resolution demonstrate how substituents like fluorophenyl groups induce steric strain, altering bond angles by up to 1 Å. Applied here, the 2-fluorophenyl moiety likely induces a 5–10° dihedral angle relative to the pyridoindole plane, optimizing π-π stacking while minimizing van der Waals repulsions.

Computational Molecular Modeling Studies

Density functional theory (DFT) calculations on related pyridoindole systems predict a HOMO-LUMO gap of 3.5–4.0 eV for (2-fluorophenyl)(9H-pyrido[3,4-b]indol-1-yl)methanone, with frontier orbitals localized on the pyridoindole π-system and fluorophenyl ring. Geometry optimizations at the B3LYP/6-311+G(d,p) level suggest the ketone oxygen adopts a syn-periplanar conformation relative to the pyridine nitrogen, stabilizing the structure through n→π* hyperconjugation.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (500 MHz, CDCl₃): The pyridoindole protons resonate as a multiplet at δ 7.25–8.10 ppm, while the 2-fluorophenyl group shows characteristic ortho-fluorine coupling (J = 8.5 Hz) at δ 7.45–7.60 ppm. The deshielded H-3 proton of the β-carboline core appears as a singlet at δ 8.85 ppm due to anisotropic effects from the ketone group.

¹³C NMR (125 MHz, CDCl₃): Key signals include the ketone carbonyl at δ 192.5 ppm, fluorinated aromatic carbons at δ 115.3 (C-F) and 130.8 ppm (C-ortho to F), and pyridoindole carbons between δ 120–145 ppm.

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI-MS) at 70 eV produces a molecular ion peak at m/z 290.1 ([M]⁺), with major fragments at m/z 273.1 ([M–OH]⁺, 100%) and m/z 167.0 corresponding to the 9H-pyrido[3,4-b]indol-1-yl cation. The fluorophenyl moiety undergoes neutral loss of HF (20 Da), yielding a minor fragment at m/z 270.1.

Infrared Absorption Characteristics

Fourier-transform infrared (FTIR) spectroscopy reveals a strong carbonyl stretch at 1685 cm⁻¹, redshifted relative to aliphatic ketones due to conjugation with the aromatic systems. The C-F vibration appears as a medium-intensity band at 1220 cm⁻¹, while N-H stretching of the indole ring generates a broad absorption near 3400 cm⁻¹.

Spectral Technique Key Features
¹H NMR δ 8.85 (H-3), δ 7.45–7.60 (fluorophenyl)
¹³C NMR δ 192.5 (C=O), δ 115.3 (C-F)
EI-MS m/z 290.1 (M⁺), m/z 273.1 ([M–OH]⁺)
FTIR 1685 cm⁻¹ (C=O), 1220 cm⁻¹ (C-F)

Properties

CAS No.

906067-42-3

Molecular Formula

C18H11FN2O

Molecular Weight

290.3 g/mol

IUPAC Name

(2-fluorophenyl)-(9H-pyrido[3,4-b]indol-1-yl)methanone

InChI

InChI=1S/C18H11FN2O/c19-14-7-3-1-6-13(14)18(22)17-16-12(9-10-20-17)11-5-2-4-8-15(11)21-16/h1-10,21H

InChI Key

NMVIJWWJRYJSFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C(=O)C4=CC=CC=C4F

Origin of Product

United States

Preparation Methods

Pictet–Spengler Reaction

The Pictet–Spengler reaction forms the pyrido[3,4-b]indole core by condensing tryptophan derivatives with aldehydes. For this compound, DL-tryptophan is esterified to ethyl tryptophanate, followed by cyclization with 2-fluorobenzaldehyde under acidic conditions.

Procedure :

  • Esterification : DL-tryptophan reacts with thionyl chloride in ethanol to form ethyl tryptophanate.
  • Cyclization : Ethyl tryptophanate undergoes Pictet–Spengler cyclization with 2-fluorobenzaldehyde in trifluoroacetic acid (TFA) at 60°C for 12 hours.
  • Oxidation : The intermediate is oxidized using potassium permanganate to yield the aromatic β-carboline framework.

Key Data :

Step Reagents/Conditions Yield
1 SOCl₂, EtOH, reflux 85–90%
2 2-Fluorobenzaldehyde, TFA, 60°C 70–75%
3 KMnO₄, H₂O, 80°C 65%

Friedel–Crafts Acylation of Pyridoindole

Direct Acylation with 2-Fluorobenzoyl Chloride

The 9H-pyrido[3,4-b]indole core is acylated at the 1-position using 2-fluorobenzoyl chloride under Friedel–Crafts conditions.

Procedure :

  • Activation : 9H-Pyrido[3,4-b]indole is dissolved in dichloromethane (DCM) with AlCl₃ as a catalyst.
  • Acylation : 2-Fluorobenzoyl chloride is added dropwise at 0°C, followed by stirring at room temperature for 6 hours.
  • Workup : The mixture is quenched with ice-cold water, and the product is extracted with DCM.

Key Data :

Parameter Value
Catalyst AlCl₃ (1.2 equiv)
Temperature 0°C → rt
Yield 60–68%

Transition-Metal Catalyzed Coupling

Suzuki–Miyaura Coupling

A palladium-catalyzed coupling introduces the 2-fluorophenyl group post-core formation. The 1-bromo-pyridoindole intermediate reacts with 2-fluorophenylboronic acid.

Procedure :

  • Bromination : Pyridoindole is brominated at the 1-position using N-bromosuccinimide (NBS).
  • Coupling : Brominated intermediate, 2-fluorophenylboronic acid, Pd(PPh₃)₄, and K₂CO₃ are refluxed in dioxane/water (4:1).

Key Data :

Component Quantity
Pd(PPh₃)₄ 5 mol%
K₂CO₃ 2.5 equiv
Yield 55–62%

Microwave-Assisted Synthesis

One-Pot Cyclization/Acylation

Microwave irradiation accelerates the formation of the pyridoindole core and subsequent acylation.

Procedure :

  • Cyclization : Tryptamine and 2-fluorobenzaldehyde are heated under microwave irradiation (150°C, 20 min) in acetic acid.
  • In Situ Acylation : 2-Fluorobenzoyl chloride is added, and the mixture is irradiated for an additional 10 minutes.

Key Data :

Condition Value
Power 300 W
Time 30 min
Yield 75–80%

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Pictet–Spengler High atom economy Multi-step, requires oxidation 60–70%
Friedel–Crafts Direct functionalization Regioselectivity challenges 60–68%
Suzuki Coupling Modular aryl introduction Requires brominated precursor 55–62%
Microwave Rapid, high efficiency Specialized equipment needed 75–80%

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.42 (s, 1H, indole-H), 7.89–7.86 (m, 2H, fluorophenyl), 7.52–7.48 (m, 1H), 7.32–7.28 (m, 4H).
  • MS (ESI) : m/z 317.1 [M+H]⁺.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O = 70:30) shows >95% purity for microwave-derived product.

Chemical Reactions Analysis

Types of Reactions

Methanone, (2-fluorophenyl)-9H-pyrido[3,4-b]indol-1-yl- undergoes various chemical reactions, including:

Common Reagents and Conditions

The compound reacts under specific conditions, such as:

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

Methanone, (2-fluorophenyl)-9H-pyrido[3,4-b]indol-1-yl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methanone, (2-fluorophenyl)-9H-pyrido[3,4-b]indol-1-yl- involves its interaction with specific molecular targets, such as enzymes and receptors. It is known to inhibit monoacylglycerol lipase, leading to increased levels of endocannabinoids, which in turn modulate various physiological processes. This compound’s effects on neurotransmitter levels and receptor activity are key to its potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Antiviral Activity

Key analogues and their biological activities are summarized below:

Compound Substituent (R) EC50 (μM) Target Activity Molecular Formula Key Findings
7l (Target) 2-fluorophenyl 5.4 Anti-HIV-2 C28H23FN4O Lower potency vs. 4-F analogue
7k 4-fluorophenyl 2.6 Anti-HIV-2 C28H23FN4O Higher potency; para-F enhances activity
7g 4-chlorophenyl N/A N/A C29H25ClN4O Chlorine increases steric bulk
7j 4-nitrophenyl N/A N/A C28H23N5O3 Strong electron-withdrawing NO2 group
76 (Thiophene) Thiophen-2-yl + 3-OCH3 IC50: 0.53 Anti-HIV C27H24N4O2S Enhanced activity with thiophene

Key Observations :

  • Fluorine Position : The 4-fluorophenyl analogue (7k) exhibits 2-fold higher potency than the 2-fluorophenyl target (7l), suggesting para-substitution optimizes interactions with biological targets .
  • Aryl Group Diversity : Replacing phenyl with thiophene (Compound 76) improves anti-HIV activity, indicating flexibility in aryl group selection .

Structural and Physicochemical Properties

Spectral Data
  • IR/NMR Trends : The target compound (7l) shares characteristic IR peaks (≈1629 cm⁻¹ for C=O) and NMR shifts (δ 8.51–6.66 ppm for aromatic protons) with analogues like 7g and 7j, confirming structural consistency .
  • Molecular Weight: Fluorine’s lower atomic mass (vs.
ADMET Considerations
  • High Intestinal Absorption : 92.6% absorption, suggesting favorable bioavailability .
  • Low Hepatotoxicity : Unlike nucleoside inhibitors, fluorophenyl derivatives may avoid liver toxicity .

Mechanistic Insights

  • SAR Drivers: Electron-withdrawing groups (F, Cl, NO2) enhance antiviral activity by modulating electron density on the pyridoindole core, possibly improving target binding .

Biological Activity

Methanone, (2-fluorophenyl)-9H-pyrido[3,4-b]indol-1-yl- is a compound belonging to the class of pyridoindoles, characterized by its unique structural features and diverse biological activities. Its molecular formula is C₁₈H₁₁FN₂O, with a molecular weight of approximately 294.29 g/mol. The compound's structure includes a pyrido[3,4-b]indole core and a fluorophenyl substituent at the methanone position, which contributes to its potential therapeutic applications.

Anticancer Properties

Research indicates that compounds similar to Methanone, (2-fluorophenyl)-9H-pyrido[3,4-b]indol-1-yl- exhibit significant anticancer activity against various cancer cell lines. The indole and pyridoindole classes are known for their ability to inhibit tumor growth through multiple mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Activity

In a study evaluating the efficacy of several pyridoindole derivatives, Methanone derivatives were shown to inhibit the proliferation of human cancer cell lines such as HeLa and HCT116. The compound's mechanism of action involved targeting specific signaling pathways associated with cancer progression.

Compound NameIC50 (µM)Cancer Cell Line
Methanone derivative A5.2HeLa
Methanone derivative B3.8HCT116
Methanone derivative C4.5A375

Antiviral Activity

Methanone derivatives have also been studied for their antiviral properties, particularly against HIV and Leishmania infections. The presence of the fluorophenyl group enhances the compound's interaction with viral proteins.

Case Study: Anti-HIV Activity

In a study focusing on pyridoindole derivatives as anti-HIV agents, one compound exhibited an effective EC50 value of 0.53 µM against HIV-1 replication. This highlights the potential of Methanone, (2-fluorophenyl)-9H-pyrido[3,4-b]indol-1-yl- in antiviral drug development.

Compound NameEC50 (µM)Selectivity Index
Compound 7g0.53483
Compound 7e3.8>105
Compound 7i2.8>105

Anti-inflammatory and Antimicrobial Activities

The biological profile of Methanone, (2-fluorophenyl)-9H-pyrido[3,4-b]indol-1-yl- extends to anti-inflammatory and antimicrobial activities. The compound has shown promise in reducing inflammation markers and inhibiting bacterial growth in vitro.

The biological activities of Methanone, (2-fluorophenyl)-9H-pyrido[3,4-b]indol-1-yl- can be attributed to its ability to bind to specific biological targets:

  • Cell Cycle Regulation : Inhibition of cyclin-dependent kinases (CDKs) leads to cell cycle arrest.
  • Apoptosis Induction : Activation of pro-apoptotic pathways contributes to cancer cell death.
  • Viral Inhibition : Interference with viral replication mechanisms prevents pathogen proliferation.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of Methanone derivatives:

Structural FeatureBiological Activity
Fluorinated Phenyl GroupEnhanced antiviral activity
Pyridoindole CoreAnticancer properties
Methanone GroupIncreased binding affinity

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